1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene
Overview
Description
Benzene derivatives like “1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups . The specific compound you’re asking about has a chloro group, a nitro group, and a phenoxy group attached to the benzene ring .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The nitro group can be introduced through nitration, and the chloro group can be introduced through halogenation . The phenoxy group can be introduced through nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques . The benzene ring’s structure can be identified by its characteristic peaks in the infrared (IR) and nuclear magnetic resonance (NMR) spectra .Chemical Reactions Analysis
Benzene derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and free radical reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by their specific functional groups . For example, the presence of a nitro group can increase the compound’s polarity and decrease its volatility .Mechanism of Action
The mechanism of action of such compounds would depend on their specific chemical structure and the biological system they interact with . Without specific information on the biological activity of “1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene”, it’s difficult to provide a detailed mechanism of action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c20-17-7-4-8-18(21(22)23)19(17)25-16-11-9-14(10-12-16)13-24-15-5-2-1-3-6-15/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMAWQUIMSBTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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